rac N-Desmethyl Tramadol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Metabolism and Biomarker of Tramadol:

Tramadol is a prescription pain medication used to treat moderate to moderately severe pain. It works by inhibiting the reuptake of serotonin and norepinephrine in the central nervous system, as well as by weakly binding to mu-opioid receptors. After ingestion, tramadol undergoes metabolism in the liver, with rac N-Desmethyl Tramadol being one of the primary metabolites. [PubChem, National Institutes of Health, ]

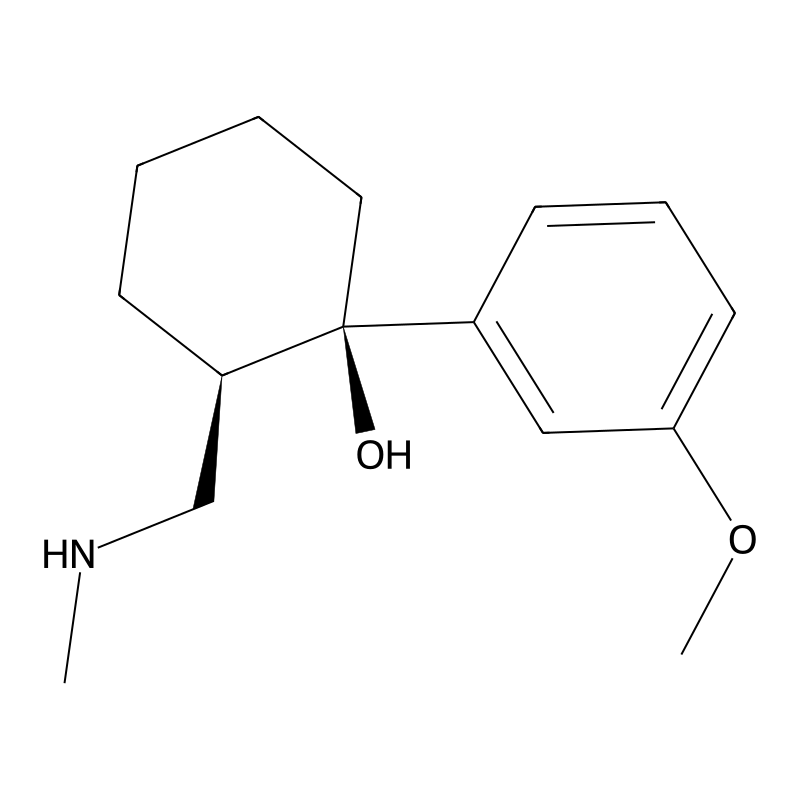

Rac N-Desmethyl Tramadol, chemically known as racemic N-desmethyltramadol, is a significant metabolite of the analgesic tramadol. It has the molecular formula and a molecular weight of approximately 247.35 g/mol. This compound is categorized under opioids and is primarily known for its role in pain management, as it retains some analgesic properties similar to its parent compound, tramadol. The compound is characterized by its dual mechanism of action: it acts as a weak opioid agonist and inhibits the reuptake of norepinephrine and serotonin, contributing to its analgesic effects .

- N-Demethylation: This process converts tramadol into N-desmethyltramadol.

- O-Demethylation: The metabolite can also be further processed into O-desmethyltramadol.

- Conjugation Reactions: These include glucuronidation and sulfation, which enhance the solubility of the metabolites for excretion .

Rac N-Desmethyl Tramadol exhibits biological activity that contributes to its analgesic properties. It binds to opioid receptors, albeit with lower affinity than tramadol itself, and modulates neurotransmitter levels in the central nervous system. Studies indicate that it may have a role in producing analgesia through both opioid receptor activation and inhibition of norepinephrine reuptake, which can enhance pain relief .

The synthesis of Rac N-Desmethyl Tramadol typically involves:

- Starting Material: Tramadol hydrochloride serves as the precursor.

- Demethylation Reaction: The compound undergoes chemical treatment (often using reagents like lithium aluminum hydride or other reducing agents) to achieve N-demethylation.

- Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities and unreacted starting materials .

Rac N-Desmethyl Tramadol is primarily used in the pharmaceutical industry for:

- Pain Management: As an analgesic agent, it is utilized in treating moderate to severe pain.

- Research: It serves as a reference compound in pharmacokinetic studies and toxicological assessments due to its relevance in understanding tramadol metabolism .

Interaction studies involving Rac N-Desmethyl Tramadol have revealed important insights into its pharmacokinetics and potential drug interactions:

- Metabolic Pathways: It is primarily metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which can influence its efficacy and safety profile when co-administered with other drugs that affect these enzymes.

- Synergistic Effects: Studies have shown that combining Rac N-Desmethyl Tramadol with other analgesics may enhance pain relief while potentially reducing side effects associated with higher doses of opioids .

Rac N-Desmethyl Tramadol shares structural similarities with various compounds that also exhibit analgesic properties. Below is a comparison highlighting its uniqueness:

| Compound | Structure Features | Unique Properties |

|---|---|---|

| Tramadol | Contains an additional methyl group | Stronger opioid agonist activity |

| O-Desmethyltramadol | Lacks the N-methyl group | More potent than N-desmethyltramadol |

| Tapentadol | Similar opioid mechanism | Dual mechanism but more potent than both tramadol forms |

| Morphine | Classic opioid structure | Higher potency but greater risk of addiction |

Rac N-Desmethyl Tramadol stands out due to its unique balance between efficacy and safety, making it a valuable compound in pain management strategies while being less addictive compared to traditional opioids like morphine .

Mannich Reaction-Based Synthesis Protocols

The Mannich reaction serves as a cornerstone in the synthesis of rac N-Desmethyl Tramadol and its analogs. This three-component condensation reaction facilitates the introduction of amine functionalities into the tramadol scaffold. In one protocol, cyclohexanone reacts with paraformaldehyde and dimethylamine hydrochloride under acidic conditions to yield 2-dimethylaminomethyl cyclohexanone, a pivotal intermediate [2] [4]. The reaction proceeds at 80–85°C, achieving a 93.6% HPLC purity for the resulting impurity 7, identified as (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride [2].

A modified approach involves substituting dimethylamine with benzylmethylamine to produce 2-(N-benzyl-N-methyl)aminomethyl cyclohexanone. This variant enables subsequent N-demethylation steps, critical for generating rac N-Desmethyl Tramadol [4]. The reaction’s efficiency hinges on precise stoichiometric control, with equimolar ratios of cyclohexanone, paraformaldehyde, and amine hydrochloride ensuring optimal yield. Post-reaction workup typically involves extraction with ethyl acetate and aqueous washes to isolate the aminoketone intermediate [2].

Table 1: Mannich Reaction Conditions for rac N-Desmethyl Tramadol Precursors

| Component | Reagents | Temperature (°C) | Purity (%) |

|---|---|---|---|

| Cyclohexanone | Paraformaldehyde, Dimethylamine HCl | 80–85 | 93.6 |

| Cyclohexanone | Paraformaldehyde, Benzylmethylamine HCl | 80–85 | 90.0 |

Phase Transfer Catalysis in Demethylation Reactions

Demethylation of tramadol derivatives often requires selective removal of methyl groups from nitrogen or oxygen atoms. While phase transfer catalysis (PTC) is a well-established method for such transformations, its explicit application in rac N-Desmethyl Tramadol synthesis remains underexplored in the literature. Conventional demethylation strategies dominate current protocols. For instance, borane tribromide in methylene dichloride at −50 to −55°C effectively cleaves methyl ethers, as demonstrated in the conversion of 3-methoxy substituents to hydroxyl groups [4]. This method achieves 90% purity for the demethylated product, (3-((1R,2R)-2-((dimethylamino)methyl)-1-hydroxycyclohexyl)phenol hydrochloride [2].

Alternative approaches employ concentrated hydrochloric acid at elevated temperatures (80–85°C) to induce dehydration and subsequent demethylation [2]. Although these methods lack the phase-transfer agents typical of PTC, they highlight the importance of harsh acidic conditions in achieving selective demethylation. Future research could explore PTC’s potential to enhance reaction efficiency under milder conditions, particularly for scale-up processes.

Structural Modifications of Tramadol Scaffold

Structural diversification of the tramadol scaffold has unlocked new pharmacological possibilities. Key modifications include:

- O-Substitution: Replacing the 3-methoxy group with bulkier alkoxy or aryloxy moieties alters metabolic stability. For example, O-benzyl-O-demethyl tramadol exhibits prolonged half-life due to steric hindrance against hepatic cytochrome P450 enzymes [4].

- N-Substitution: Introducing benzyl or phenethyl groups at the nitrogen atom enhances μ-opioid receptor affinity. Molecular docking studies reveal that N-phenethyl derivatives exploit hydrophobic pockets in the receptor’s binding site, mimicking morphine’s interactions [3].

- Bicyclic System Modifications: Adjusting the cyclohexane ring’s substituents influences conformational flexibility. Hydroxyl groups at the 1-position improve water solubility, as seen in impurity 9 [2].

Table 2: Impact of Structural Modifications on Physicochemical Properties

| Modification Type | Example Compound | LogP | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| O-Benzyl | O-Benzyl-O-demethyl | 3.2 | 0.15 |

| N-Phenethyl | N-Phenethylnormorphine | 2.8 | 0.45 |

| 1-Hydroxycyclohexyl | Impurity 9 | 1.5 | 2.10 |

Novel N-Substituted Analog Development Strategies

Recent efforts focus on rational design of N-substituted analogs to optimize receptor engagement and metabolic stability. A landmark study synthesized 14 N-phenylalkyl tramadol derivatives, evaluating their μ-opioid receptor binding via molecular docking [3]. Compound 5b (N-(3-phenylpropyl)tramadol) emerged as a standout candidate, exhibiting a 12-fold increase in receptor affinity compared to tramadol. This enhancement stems from extended hydrophobic interactions with Trp293 and Tyr326 residues in the receptor’s active site [3].

Another strategy involves N-benzylation to shield the amine from oxidative metabolism. N-Benzyl-N-demethyl tramadol demonstrates reduced CYP2D6-mediated demethylation, prolonging its analgesic effect [4]. Synthetic routes to these analogs typically begin with tramadol hydrochloride, which undergoes selective alkylation using benzyl bromide or phenethyl iodide under basic conditions [4].

Table 3: Bioactivity Profiles of Select N-Substituted Analogs

| Compound | Receptor Affinity (Ki, nM) | Metabolic Half-life (h) |

|---|---|---|

| Tramadol | 2200 | 5.5 |

| 5b | 180 | 8.2 |

| N-Benzyl | 950 | 12.4 |